molecular formula C17H17Cl2N3O2S B11163667 1-(4-Acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone

1-(4-Acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11163667
M. Wt: 398.3 g/mol
InChI Key: ZXCQRVGPUGUMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Derivative: The piperazine ring can be acetylated using acetic anhydride.

    Coupling of the Thiazole and Piperazine Derivatives: The final step involves coupling the thiazole derivative with the acetylated piperazine derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

    Piperazine Derivatives: Compounds containing the piperazine ring, which are known for their pharmacological properties.

Uniqueness

1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17Cl2N3O2S

Molecular Weight

398.3 g/mol

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C17H17Cl2N3O2S/c1-11(23)21-5-7-22(8-6-21)15(24)9-12-10-25-17(20-12)16-13(18)3-2-4-14(16)19/h2-4,10H,5-9H2,1H3

InChI Key

ZXCQRVGPUGUMFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.